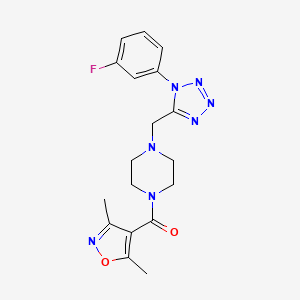

(3,5-dimethylisoxazol-4-yl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

The compound (3,5-dimethylisoxazol-4-yl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a heterocyclic molecule featuring a 3,5-dimethylisoxazole core linked via a piperazine bridge to a 1-(3-fluorophenyl)-1H-tetrazole moiety. The 3-fluorophenyl group may enhance lipophilicity and influence binding affinity, while the piperazine linker could modulate solubility and conformational flexibility.

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN7O2/c1-12-17(13(2)28-21-12)18(27)25-8-6-24(7-9-25)11-16-20-22-23-26(16)15-5-3-4-14(19)10-15/h3-5,10H,6-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWMCILSFCFAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,5-dimethylisoxazol-4-yl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone (CAS Number: 1021254-28-3) is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 385.4 g/mol. The structure features a dimethylisoxazole moiety and a tetrazole ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1021254-28-3 |

| Molecular Formula | C18H20FN7O2 |

| Molecular Weight | 385.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Activity

Research indicates that compounds containing isoxazole and tetrazole moieties exhibit significant antitumor properties. The biological activity of This compound was evaluated in various cancer cell lines. For instance, studies on similar pyrazole derivatives have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds demonstrating synergistic effects when combined with established chemotherapeutics like doxorubicin .

The proposed mechanism of action for this compound revolves around its ability to inhibit key enzymes involved in cancer progression. Isoxazole derivatives have been shown to target various pathways, including those involving BRAF(V600E) and EGFR, which are critical in many cancers .

Anti-inflammatory and Antibacterial Activities

In addition to antitumor properties, derivatives of isoxazole and tetrazole have been reported to exhibit anti-inflammatory and antibacterial activities. For example, related compounds have demonstrated efficacy against bacterial strains and inflammatory markers in vitro .

Case Study 1: In Vitro Antitumor Activity

A study conducted on a series of isoxazole derivatives showed that the compound exhibited an IC50 value indicating effective cytotoxicity against specific cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Synergistic Effects with Doxorubicin

In a comparative analysis, several isoxazole derivatives were tested for their ability to enhance the efficacy of doxorubicin in treating resistant breast cancer cells. The results indicated that certain modifications to the isoxazole structure could significantly improve therapeutic outcomes when used in combination therapies .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Key structural differentiators include:

- Heterocyclic Core: Unlike compounds 4 and 5 from , which incorporate thiazole and pyrazole rings, the target molecule uses an isoxazole core.

- Tetrazole vs. Triazole Substituents : The 1H-tetrazole group in the target compound differs from the triazole-containing derivatives in . Tetrazoles are more polar and acidic (pKa ~4.9), which may influence solubility and hydrogen-bonding capacity compared to triazoles (pKa ~8.2–10.1).

- Fluorophenyl Orientation : The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl substituents in . Substituent position can significantly impact steric interactions and aromatic stacking, as seen in crystallographic studies where fluorophenyl groups adopt perpendicular orientations to the molecular plane.

Pharmacophore Linkers and Functional Groups

- Piperazine Linkage : The piperazine bridge in the target compound provides conformational flexibility absent in rigid linkers (e.g., benzodiazepine or oxazepine systems in ). This flexibility may enhance binding to dynamic targets but reduce selectivity.

- Coumarin Derivatives : Compounds 4g and 4h in incorporate coumarin and diazepin/oxazepin moieties, which introduce extended π-systems and hydrogen-bonding sites. These features are absent in the target compound, suggesting divergent applications (e.g., fluorescence-based assays vs. receptor antagonism).

Q & A

Basic: What synthetic routes are commonly employed to synthesize (3,5-dimethylisoxazol-4-yl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

The compound is typically synthesized via multi-step reactions involving:

- Reagent selection : Use of 3-fluorophenyltetrazole derivatives and piperazine intermediates under reflux conditions (ethanol or glacial acetic acid) with catalytic HCl .

- Coupling reactions : Formation of the methanone bridge via nucleophilic substitution or condensation, often requiring anhydrous conditions and inert atmospheres .

- Purification : Recrystallization from DMF/EtOH mixtures (1:1) or column chromatography (silica gel, petroleum ether/ethyl acetate) to isolate intermediates .

Key validation : Monitor reaction progress via TLC and confirm final product purity using HPLC (>95%) and NMR spectroscopy .

Advanced: How can reaction conditions be optimized to address instability of intermediates during synthesis?

Unstable intermediates (e.g., tetrazole or piperazine derivatives) require:

- Temperature control : Perform reactions at low temperatures (0–5°C) to prevent decomposition of sensitive groups like tetrazoles .

- In situ generation : Avoid isolating reactive intermediates (e.g., hydrazine derivatives) by proceeding directly to subsequent steps .

- Catalyst optimization : Use Pd-mediated cross-coupling or phase-transfer catalysts to enhance yields of coupling steps .

Troubleshooting : If yields drop below 50%, re-optimize solvent polarity (e.g., switch from ethanol to DMF) or increase reaction time .

Basic: What analytical techniques are critical for characterizing this compound’s structure?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-fluorophenyl, isoxazole, piperazine) and monitor coupling efficiency .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and nitrogen content .

- Elemental analysis : Validate C, H, N, and F percentages within ±0.4% of theoretical values .

Note : X-ray crystallography is recommended for resolving ambiguous stereochemistry .

Advanced: How can contradictory data from NMR and X-ray crystallography be resolved?

Discrepancies may arise from:

- Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray). Use variable-temperature NMR to assess rotational barriers .

- Polymorphism : Crystallize the compound in multiple solvents (e.g., chloroform vs. acetone) to identify dominant conformers .

- Computational modeling : Compare DFT-optimized structures with experimental data to reconcile bond lengths/angles .

Basic: What biological assays are used to evaluate this compound’s activity?

- In vitro binding assays : Radioligand displacement studies (e.g., for GPCR targets) using ³H-labeled antagonists .

- Enzyme inhibition : Measure IC₅₀ values against kinases or phosphodiesterases via fluorescence-based assays .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., 2-fluoro vs. 4-fluoro) or piperazine groups to assess target affinity .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with tetrazole) .

- Metabolic stability : Test analogs in liver microsomes to correlate lipophilicity (logP) with half-life .

Advanced: How should researchers address contradictory results in pharmacological studies?

- Dose-response validation : Replicate experiments across multiple concentrations to rule out off-target effects at high doses .

- Assay conditions : Standardize buffer pH, temperature, and cofactors (e.g., Mg²⁺ for kinases) to minimize variability .

- Orthogonal assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Basic: What purification methods are effective for isolating this compound?

- Recrystallization : Use ethanol/water mixtures for high-purity isolation (>98%) .

- Column chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) to resolve closely eluting impurities .

- Prep-HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for scalable purification .

Advanced: How can researchers mitigate challenges in scaling up synthesis?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., tetrazole formation) .

- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor key intermediates in real time .

Basic: What computational tools aid in predicting this compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.